molecular formula C8H12O2 B2882078 2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid CAS No. 1560282-93-0

2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid

Cat. No.: B2882078
CAS No.: 1560282-93-0
M. Wt: 140.182
InChI Key: AIEKCBPJFJEROH-UHFFFAOYSA-N
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Description

Historical Development of Cyclopropyl Carboxylic Acid Chemistry

The systematic study of cyclopropane carboxylic acids began in the early 20th century, with initial syntheses relying on hazardous reagents like metal cyanides and pressurized hydrogen chloride gas. The 1941 Organic Syntheses procedure for cyclopropanecarboxylic acid via 4-chlorobutyronitrile cyclization established foundational protocols, though yields remained below 50% due to competing hydrolysis reactions. A paradigm shift occurred in the 1990s with the introduction of oxidation routes using molecular oxygen, eliminating cyanide intermediates and enabling direct conversion of cyclopropanecarboxaldehyde to the carboxylic acid derivative.

The development of 2-cyclopropyl-3-methyl derivatives emerged from pharmaceutical demand for conformationally restricted bioactive molecules. Patent literature from the mid-2010s reveals optimized methods using phase-transfer catalysts and alkali-mediated cyclopropanation of methacrylic acid derivatives, achieving >90% yields in gem-dihalide elimination reactions. These advances addressed historical challenges in controlling regioselectivity during bicyclic ring formation.

Nomenclature Evolution and Classification Systems

IUPAC nomenclature for polycyclopropyl carboxylic acids follows strict priority rules:

  • The parent chain is selected to maximize the number of carboxylic acid groups
  • Cyclopropane rings are numbered to give substituents the lowest possible locants
  • Bridged systems use bicyclo[x.y.z] notation when applicable

For 2-cyclopropyl-3-methylcyclopropane-1-carboxylic acid:

  • The principal cyclopropane ring (A) contains the carboxylic acid at position 1
  • A secondary cyclopropane ring (B) attaches as a substituent at position 2 of ring A
  • A methyl group occupies position 3 of ring A

This naming convention distinguishes it from isomeric structures like 1-cyclopropyl-2-methylbicyclo[1.1.0]butane-3-carboxylic acid, demonstrating the critical role of substituent positioning in small ring systems.

Position in Contemporary Organic Chemistry Research

Modern applications leverage the compound's unique stereoelectronic profile:

  • Pharmaceutical intermediates : The bicyclic framework induces restricted rotation that mimics peptide β-turn structures, valuable in protease inhibitor design
  • Materials science : Strain energy (≈27 kcal/mol per cyclopropane) creates reactive sites for polymerization initiators
  • Catalysis : The carboxylic acid group facilitates coordination to transition metals in asymmetric hydrogenation catalysts

Recent studies utilize density functional theory (DFT) to model the compound's distorted sp³ hybridization. Calculations reveal bond angles of 58.7° in the parent cyclopropane ring, with slight expansion to 61.2° at the cyclopropyl substituent junction. These deviations from ideal tetrahedral geometry create localized regions of high electron density, enabling regioselective functionalization.

Theoretical Significance in Small Ring Chemistry

The compound's structure tests fundamental bonding theories:

Bent bond analysis :

  • Cyclopropane C-C bonds exhibit 78% p-character versus 66% in unstrained alkanes
  • Conjugation between the carboxylic acid π-system and adjacent cyclopropane σ-bonds creates hyperconjugative stabilization (≈12 kcal/mol)

Strain energy distribution :

  • Parent cyclopropane ring: 27.5 kcal/mol
  • Cyclopropyl substituent: 26.8 kcal/mol
  • Methyl group introduces 1.3 kcal/mol torsional strain

Frontier molecular orbitals :

  • Highest Occupied Molecular Orbital (HOMO): Localized on carboxylic oxygen lone pairs
  • Lowest Unoccupied Molecular Orbital (LUMO): Centered on cyclopropane σ* antibonding orbitals

This orbital arrangement explains the compound's dual reactivity: nucleophilic at oxygen sites and electrophilic at carbon centers. The methyl group's +I effect further polarizes the cyclopropane ring, creating a 0.18 D dipole moment across the bicyclic system.

Properties

IUPAC Name

2-cyclopropyl-3-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-6(5-2-3-5)7(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEKCBPJFJEROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1C(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Rh₂(S-PTAD)₄-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . This method provides high yields and optical purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and halides can be used under basic conditions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted cyclopropanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound within the active site.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-cyclopropyl-3-methylcyclopropane-1-carboxylic acid with structurally or functionally related cyclopropane derivatives and carboxylic acids, emphasizing physicochemical properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups CAS Number Key Properties/Applications Reference
This compound Cyclopropane, carboxylic acid 1560282-93-0 Rigid backbone; synthetic intermediate
1-Aminocyclopropane-1-carboxylic acid Cyclopropane, amino, carboxylic acid 22059-21-8 Ethylene biosynthesis precursor in plants
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine, chloro, carboxylic acid 89581-58-8 Potential agrochemical intermediate
(1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid Cyclopropane, amino, carboxy Not specified Stereospecific enzyme inhibition studies

Comparison with 1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Structural Differences: ACC replaces the cyclopropyl and methyl groups of the target compound with an amino group, enhancing polarity and hydrogen-bonding capacity .
  • Reactivity : ACC is metabolized to ethylene in plants via ACC oxidase, a key step in fruit ripening and stress responses . In contrast, this compound lacks direct biological activity data but is hypothesized to exhibit greater metabolic stability due to steric hindrance from its substituents.
  • Applications : ACC is widely used in plant physiology research , whereas the target compound is primarily a synthetic building block for strained hydrocarbon frameworks .

Comparison with 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Electronic Effects : The pyrimidine ring in the latter introduces aromaticity and electron-withdrawing effects, increasing acidity (pKa ~2–3) compared to the cyclopropane analog (estimated pKa ~4–5) .

Comparison with Stereospecific Cyclopropane Derivatives

  • Stereochemistry: Derivatives like (1S,2R)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid exhibit enantioselective interactions with enzymes, highlighting the importance of stereochemistry in bioactivity . The target compound’s stereochemical configuration is unspecified in available literature, limiting direct pharmacological comparisons.
  • Solubility: Amino and carboxy substituents in stereospecific analogs improve aqueous solubility, whereas the hydrophobic cyclopropyl/methyl groups in the target compound likely reduce solubility .

Research Findings and Gaps

  • Synthetic Utility : this compound serves as a precursor for strained hydrocarbons and metal-organic frameworks, leveraging its rigid geometry .
  • Biological Potential: No peer-reviewed studies directly link this compound to biological systems, contrasting with ACC’s well-documented role in ethylene signaling .
  • Safety and Handling : Safety data sheets (SDS) are unavailable for the target compound, unlike its chloro-pyrimidine counterpart, which mandates hazard-specific protocols .

Biological Activity

2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid (CPMCA) is a compound of increasing interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. Its structure features two cyclopropane rings, which impart distinct steric and electronic characteristics that influence its biological interactions.

The mechanism of action of CPMCA involves its ability to interact with specific molecular targets. The cyclopropane ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound within the active site.

Enzyme Inhibition

Research indicates that CPMCA may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, studies have shown its potential to inhibit 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is crucial in ethylene biosynthesis in plants . This inhibition can have significant effects on plant growth and development, making CPMCA a candidate for agricultural applications.

Pharmacological Applications

CPMCA and its derivatives have been evaluated for their pharmacological properties. In silico studies suggest that it can bind effectively to various biological targets, indicating potential as a lead compound for drug development . The compound's unique structure allows it to be a scaffold for designing novel therapeutics with specific biological activities.

Study on Ethylene Biosynthesis Inhibition

A study focused on the role of CPMCA derivatives in inhibiting ethylene biosynthesis demonstrated that specific analogs could significantly reduce ACO2 activity in Arabidopsis thaliana. Molecular docking analyses showed strong binding affinities, suggesting that these compounds could serve as effective inhibitors in agricultural settings .

Synthesis and Functionalization

The synthesis of CPMCA typically involves cyclopropanation reactions, which can be catalyzed under mild conditions. Recent advancements in synthetic methodologies have enabled the production of various functionalized cyclopropanes from carboxylic acids, expanding the scope for biological testing and application .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityBinding Affinity (µM)
This compoundInhibitor of ACO20.007
Cyclopropane-1-carboxylic acidEthylene biosynthesis inhibitor0.005
Trans-2-phenylcyclopropane-1-carboxylic acidSimilar inhibition properties0.010

This table illustrates the comparative binding affinities of CPMCA against other cyclopropanecarboxylic acids known for their biological activities.

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via ester hydrolysis of diethyl cyclopropane-1,1-dicarboxylate derivatives followed by selective decarboxylation, as described for cyclopropanecarboxylic acid analogs . Critical parameters include:
  • Temperature : Optimal decarboxylation occurs at 100–120°C to avoid side reactions.
  • Catalysts : Acidic or basic conditions (e.g., H₂SO₄ or NaOH) dictate regioselectivity.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
    Alternative routes involve oxidation of cyclopropanecarboxaldehyde derivatives using Jones reagent (CrO₃/H₂SO₄), requiring strict control of stoichiometry to prevent over-oxidation .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 0.8–1.5 ppm) and carboxylic acid protons (δ 10–12 ppm). Stereochemical confirmation requires NOESY/ROESY for spatial proximity analysis .
  • IR Spectroscopy : A sharp C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group, while cyclopropane ring vibrations appear at 800–1000 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 154.0630 for C₈H₁₀O₂) validates molecular composition .

Q. What are the primary biological interactions of this compound in enzymatic or cellular systems?

  • Methodological Answer : The cyclopropane moiety serves as a substrate analog for enzymes like cyclopropane fatty acid synthase, which modifies membrane lipids in bacteria. Methodologies include:
  • Enzyme Assays : Monitor incorporation into lipid bilayers using radiolabeled (¹⁴C) substrates .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for target proteins (e.g., Kd values) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, given its stereochemical complexity?

  • Methodological Answer : Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IA or IB) with hexane:isopropanol (95:5, 0.1% TFA) resolves enantiomers. Confirm absolute configuration via:
  • X-ray Crystallography : Co-crystallization with chiral amines (e.g., (R)-1-phenylethylamine) .
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated data for (1R,2R) vs. (1S,2S) configurations .

Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what degradation products form?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at –20°C under inert gas to prevent cyclopropane ring opening .
  • pH Stability : In acidic conditions (pH <3), the carboxylic acid group protonates, reducing solubility. Alkaline conditions (pH >10) promote decarboxylation to cyclopropane derivatives. Monitor degradation via HPLC-PDA at 210 nm .

Q. What mechanistic insights explain its role as a competitive inhibitor in enzyme-catalyzed reactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations reveal steric hindrance at the enzyme active site due to the cyclopropane ring’s rigidity. Validate via:
  • Kinetic Studies : Measure Km and Vmax shifts in the presence of the compound .
  • Mutagenesis : Identify key residues (e.g., Ser153 in cyclopropane synthase) critical for binding using alanine-scanning .

Q. How can contradictory reactivity data in synthetic literature be resolved?

  • Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent purity, trace metal content). Systematic approaches include:
  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature vs. catalyst loading) .
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real-time .
  • Cross-Validation : Compare NMR and X-ray data from multiple labs to confirm structural assignments .

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